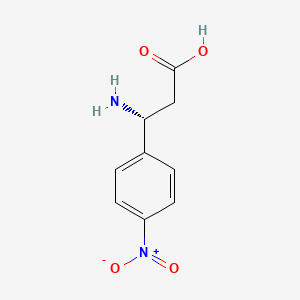

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362530 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501120-99-6 | |

| Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as amino acid oxidases and transaminases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. The interactions with specific enzymes and cofactors can influence the overall metabolic flux and the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as metabolism, gene expression, and cellular signaling.

Biological Activity

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid, also known as 4-nitrophenylalanine, is a non-canonical amino acid characterized by its unique structural features, including an amino group, a nitro group, and a phenyl ring attached to a propanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : C9H10N2O4

- Molecular Weight : 210.19 g/mol

- CAS Number : 435005-61-9

- Structure : The presence of the nitro group on the phenyl ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.

- Protein Interactions : It can engage in hydrogen bonding and π-π stacking interactions with proteins, influencing their structure and function.

- Signal Transduction : The compound may modulate pathways related to amino acid metabolism and neurotransmitter signaling.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : As a structural analog of neurotransmitters like GABA, it may influence GABAergic signaling, potentially offering neuroprotective benefits.

- Anti-inflammatory Activity : Some studies have indicated that it may reduce inflammation in various biological models.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against E. coli and S. aureus | |

| Neuroprotective | Modulates GABA receptor activity | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the effects of this compound on neuronal survival under oxidative stress conditions. The results showed that treatment with this compound significantly improved cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent against oxidative damage.

Case Study 2: Antimicrobial Activity

In another study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Scientific Research Applications

Peptide Synthesis

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its ability to facilitate the creation of complex peptide sequences with high purity is invaluable in biochemical research and drug development.

The compound exhibits significant biological activity, including:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, modulating various biochemical pathways.

- Protein Interactions : It interacts with proteins, potentially altering their structure and function, which is significant for therapeutic applications.

- Neurotransmitter Modulation : Research indicates its role in modulating glutamate receptors, affecting synaptic transmission and neuronal excitability. This dual action is critical for understanding its potential therapeutic applications in neurological disorders such as Alzheimer's disease and epilepsy.

Drug Development

The unique structural properties of this compound make it valuable for designing novel pharmaceuticals targeting specific biological pathways. Its potential therapeutic effects include anti-inflammatory and antimicrobial properties.

Fluorescent Labeling

The nitrophenyl group allows for fluorescent labeling, which is useful in imaging techniques to visualize cellular processes. This application aids in biological research by providing insights into cellular dynamics.

Data Table of Biological Activities

| Activity Type | Description | Reference Source |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes by binding to active sites, affecting metabolic pathways | |

| Protein Interaction | Alters protein structure/function, important for drug design | |

| Neuroprotective Effects | Demonstrated neuroprotective properties against excitotoxicity induced by excessive glutamate levels | |

| Antimicrobial Activity | Exhibits antimicrobial properties against certain bacterial strains |

Neuroprotective Effects

In a study involving neuronal cultures, this compound demonstrated neuroprotective properties against excitotoxicity induced by excessive glutamate levels. This suggests its potential use in treating neurodegenerative conditions.

Antimicrobial Activity

Preliminary investigations revealed that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an anti-infective agent.

Preparation Methods

Aldolase-Catalyzed Asymmetric Condensation

The patent WO2018219107A1 discloses a biocatalytic approach for synthesizing β-hydroxy-α-amino acids, including structurally related compounds such as (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. While this method targets α-amino acids, its principles are adaptable to β-amino acid synthesis via substrate modification.

Reaction Design :

- Substrates : p-Nitrobenzaldehyde and glycine.

- Catalyst : Engineered aldolase polypeptides with enhanced stereoselectivity and stability.

- Conditions :

- Solvent system: 10–60% (v/v) organic cosolvent (e.g., DMSO, isopropanol).

- pH 4.0–8.0, temperature 10–60°C.

- Glycine loading: 30–300 g/L; enzyme loading: 0.5–10 g/L.

- Outcome : Diastereomeric excess (de) of 60–99% for the (2S,3R) product.

Mechanistic Insights :

The aldolase facilitates a stereoselective aldol addition between glycine and p-nitrobenzaldehyde, forming a β-hydroxy-α-amino acid intermediate. Subsequent decarboxylation or reduction steps could hypothetically yield (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, though this requires experimental validation.

Nickel-Schiff Base Complex-Mediated Asymmetric Alkylation

Tandem Alkylation–Second-Order Asymmetric Transformation (SOAT)

The PMC study PMC6644829 outlines a general method for synthesizing α-amino acids via nickel(II) complexes of glycine Schiff bases. Adapting this protocol for β-amino acids involves strategic modifications:

Synthetic Pathway :

- Glycine Complex Formation :

Alkylation Under Phase-Transfer Catalysis (PTC) :

- Alkylating agent: 4-Nitrobenzyl bromide.

- Conditions: 1,2-Dichloroethane, 30% NaOH, n-Bu₄NI (25 mol%).

- Outcome: Formation of diastereomeric Ni(II)-β-amino acid complexes.

SOAT-Driven Crystallization :

Scalability :

This method’s operational simplicity and minimal purification requirements make it industrially viable. However, adapting it to β-amino acids necessitates substituting α-alkylating agents with β-specific electrophiles.

Chemical Synthesis via β-Aminonitrile Hydrolysis

Strecker Synthesis and Hydrolysis

A classical route to β-amino acids involves the Strecker reaction, followed by nitrile hydrolysis:

Reaction Sequence :

- Strecker Reaction :

- 4-Nitrobenzaldehyde + ammonium chloride + potassium cyanide → β-aminonitrile intermediate.

- Chiral auxiliaries or catalysts enforce (R)-configuration.

- Nitrile Hydrolysis :

- Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

- Example: 6 M HCl reflux, yielding this compound.

Limitations :

- Low stereoselectivity without chiral induction.

- Requires resolution steps (e.g., chiral chromatography) to isolate the (R)-enantiomer.

Comparative Analysis of Preparation Methods

Key Observations :

- Enzymatic Methods : Ideal for high stereoselectivity but require protein engineering expertise.

- SOAT Protocol : Most scalable, leveraging thermodynamic control for superior de.

- Chemical Synthesis : Limited to small-scale applications due to resolution challenges.

Q & A

Q. What are the recommended synthetic routes for (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves enantioselective methods due to the chiral center at the 3R position. A common approach is the Strecker synthesis or asymmetric hydrogenation of α,β-unsaturated nitro compounds. For example, lists 3-amino-3-(3-nitrophenyl)propanoic acid derivatives, suggesting nitro-group compatibility in similar syntheses. Key steps include:

Nitro-phenyl precursor preparation : Nitration of phenylalanine derivatives or coupling reactions with nitro-substituted benzaldehydes.

Chiral induction : Use of chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure stereochemical control .

Hydrolysis and purification : Acidic hydrolysis of intermediates followed by HPLC purification to isolate the enantiomer.

Critical conditions:

- Temperature : Maintain below 40°C to prevent nitro-group reduction or racemization.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.

Q. How should researchers handle and prepare stock solutions of this compound to ensure stability?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (1–2 mg/mL) or ethanol (2–3 mg/mL) based on analogs in .

- Stock preparation : Dissolve in DMSO under inert gas (N₂/Ar) to prevent oxidation. Vortex for 5–10 minutes and centrifuge to remove particulates.

- Storage : Aliquot into amber vials at -20°C; avoid freeze-thaw cycles. Aqueous buffers (pH 7.4) should be prepared fresh due to hydrolysis risks .

Advanced Research Questions

Q. What analytical techniques are optimal for confirming the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric excess (ee) can be determined via:

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times differ by ~2 minutes for enantiomers ().

- Circular Dichroism (CD) : Compare the CD spectrum with a racemic mixture; the 3R enantiomer shows a positive Cotton effect at 220 nm.

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of α-proton signals .

Q. How can contradictory data regarding the biological activity of this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from variability in experimental design. Mitigate via:

Standardized assays : Use isogenic cell lines and consistent incubation times (e.g., 24 hours for cytotoxicity studies).

Nitro-group stability checks : Monitor degradation via LC-MS; nitro-to-amine reduction under reducing conditions (e.g., in vivo) may alter activity ().

Control for stereochemistry : Verify enantiomeric purity before testing, as impurities in the 3S form may confound results (see FAQ 3).

Meta-analysis : Compare data across studies using tools like ROS inhibition IC₅₀ values or molecular docking simulations to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.